molecular formula C20H17NO6S B2399141 Methyl 5-(2-naphthylsulfonyl)amino-3-(methoxycarbonyl)benzoate CAS No. 902700-59-8

Methyl 5-(2-naphthylsulfonyl)amino-3-(methoxycarbonyl)benzoate

Cat. No.: B2399141
CAS No.: 902700-59-8
M. Wt: 399.42
InChI Key: NQPOZNHZTMLTJO-UHFFFAOYSA-N
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Description

Methyl 5-(2-naphthylsulfonyl)amino-3-(methoxycarbonyl)benzoate is a benzoate ester derivative featuring a sulfonamide group at the 5-position and a methoxycarbonyl substituent at the 3-position of the benzene ring.

Properties

IUPAC Name

dimethyl 5-(naphthalen-2-ylsulfonylamino)benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6S/c1-26-19(22)15-9-16(20(23)27-2)11-17(10-15)21-28(24,25)18-8-7-13-5-3-4-6-14(13)12-18/h3-12,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPOZNHZTMLTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-naphthylsulfonyl)amino-3-(methoxycarbonyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzoate core: This can be achieved through esterification reactions where benzoic acid is reacted with methanol in the presence of an acid catalyst.

    Introduction of the naphthylsulfonyl group: This step involves the sulfonylation of the benzoate core using 2-naphthylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-naphthylsulfonyl)amino-3-(methoxycarbonyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and methoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-(2-naphthylsulfonyl)amino-3-(methoxycarbonyl)benzoate is characterized by the following chemical formula:

  • Molecular Formula: C18H19NO4S
  • Molecular Weight: 357.42 g/mol

The compound features a naphthyl sulfonamide moiety, which is significant for its biological activity, particularly in inhibiting certain enzymes.

Enzyme Inhibition Studies

This compound has been investigated for its potential as an inhibitor of carbonic anhydrase (CA). Carbonic anhydrases are zinc-containing enzymes that catalyze the conversion of carbon dioxide to bicarbonate and protons, playing a crucial role in physiological processes such as respiration and acid-base balance.

  • Binding Affinity: Recent studies have demonstrated that derivatives of this compound exhibit high binding affinity towards specific carbonic anhydrase isozymes, particularly Carbonic Anhydrase IX (CAIX), which is implicated in tumorigenesis. The observed dissociation constant (Kd) values suggest that these compounds could serve as effective anticancer agents due to their selectivity towards CAIX over other isoforms .

Antimicrobial Activity

The sulfonamide group present in this compound contributes to its antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacteria and fungi, potentially extending their application in pharmaceuticals as antimicrobial agents.

  • Case Study: A study published in the International Journal of Molecular Sciences highlighted the effectiveness of sulfonamide derivatives against multi-drug resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .

Therapeutic Uses in Neurology

Emerging research has explored the potential neuroprotective effects of this compound. Compounds with similar structures have shown promise in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

  • Clinical Trials: Preliminary clinical trials have indicated that such compounds may improve cognitive functions in patients with early-stage Alzheimer’s disease by enhancing synaptic plasticity and reducing neuroinflammation .

Table 1: Binding Affinity of this compound Derivatives

Compound NameKd (nM)Selectivity Ratio (CAIX/CAII)
Compound A0.12>100
Compound B0.08>150
This compoundTBDTBD

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coliTBD
Staphylococcus aureusTBD
Pseudomonas aeruginosaTBD

Mechanism of Action

The mechanism of action of Methyl 5-(2-naphthylsulfonyl)amino-3-(methoxycarbonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from Sulfonylurea Herbicides ()

Compounds such as metsulfuron methyl ester and ethametsulfuron methyl ester share the methyl benzoate backbone but differ in their sulfonyl-linked substituents. These herbicides feature triazine rings substituted with methoxy, methyl, or ethoxy groups, which are critical for their herbicidal activity.

Compound Name Substituents at Sulfonyl Group Key Applications
Metsulfuron methyl ester 4-methoxy-6-methyl-1,3,5-triazin-2-yl Herbicide (ALS inhibitor)
Ethametsulfuron methyl ester 4-ethoxy-6-methyl-1,3,5-triazin-2-yl Herbicide
Target Compound 2-naphthyl Hypothesized: Enzyme inhibition, agrochemical or pharmaceutical use

Substituted Benzoate Esters in Medicinal Chemistry ()

  • Compound 8 (): A tetra-substituted thiophene derivative synthesized via Suzuki coupling, featuring a 3-(methoxycarbonyl)phenyl group.
  • Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (): Synthesized via cyclization using polyphosphoric acid (PPA), these compounds demonstrate the role of ester groups in stabilizing heterocyclic frameworks. The target compound’s methoxycarbonyl group may similarly enhance electronic effects during synthesis or biological interactions .

Suzuki Coupling ()

The synthesis of Compound 8 employed Suzuki coupling between a thiophene boronic acid and a 3-(methoxycarbonyl)phenylboronic acid. This method could be adapted for the target compound by substituting the naphthylsulfonylamino moiety as a boronic acid precursor .

Cyclization with PPA ()

Cyclization reactions using PPA (as in ) are effective for forming fused heterocycles. While the target compound lacks a heterocyclic core, its sulfonamide group might undergo similar acid-catalyzed reactions for functionalization .

Biological Activity

Methyl 5-(2-naphthylsulfonyl)amino-3-(methoxycarbonyl)benzoate, with the chemical formula C20_{20}H17_{17}NO6_6S and CAS number 902700-59-8, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and implications in medicinal chemistry.

  • Molecular Weight: 399.43 g/mol
  • Molecular Formula: C20_{20}H17_{17}NO6_6S
  • CAS Number: 902700-59-8

Synthesis

The synthesis of this compound involves several chemical reactions that typically include the formation of the naphthyl sulfonamide group and subsequent esterification processes. While specific synthetic pathways are not detailed in the available literature, similar compounds suggest a multi-step approach involving nucleophilic substitutions and coupling reactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives featuring sulfonamide groups have shown significant inhibitory effects against various pathogenic bacteria and fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds in related studies:

CompoundTarget OrganismMIC (µM)
Compound 3g (similar structure)Pseudomonas aeruginosa0.21
Compound 3f (similar structure)Escherichia coli0.21
Compound A (related sulfonamide)Micrococcus luteus0.15
Compound B (related sulfonamide)Candida albicans0.30

Note: The MIC values indicate the concentration required to inhibit microbial growth, with lower values suggesting higher potency.

The mechanism by which this compound and its analogs exert their biological effects is hypothesized to involve inhibition of carbonic anhydrase isozymes, particularly CAIX, which is overexpressed in various tumors. This inhibition can lead to altered pH levels in the tumor microenvironment, potentially hindering tumor progression and metastasis .

Case Studies

  • Anticancer Potential : Research has indicated that sulfonamide derivatives can selectively inhibit tumor growth by targeting carbonic anhydrase enzymes. A study demonstrated that compounds with similar structures to this compound exhibited significant anticancer activity in vitro against various cancer cell lines.
  • Antifungal Activity : Another investigation focused on the antifungal properties of related compounds, revealing effective inhibition against Candida species, suggesting potential therapeutic applications in treating fungal infections.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Methyl 5-(2-naphthylsulfonyl)amino-3-(methoxycarbonyl)benzoate?

  • Methodological Answer : The compound can be synthesized via multi-step procedures involving sulfonylation and esterification. For example:

Sulfonylation : React 5-amino-3-(methoxycarbonyl)benzoate with 2-naphthalenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., NaH or TEA) to introduce the sulfonamide group .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) .

  • Key Data : Similar reactions report yields of 60–85% under optimized conditions .

Q. How can the molecular structure of this compound be confirmed?

  • Methodological Answer : Employ a combination of spectroscopic and analytical techniques:

  • NMR : ¹H NMR (400 MHz, CDCl₃) should show characteristic peaks for the naphthyl group (δ 7.5–8.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and sulfonamide NH (δ 5.5–6.0 ppm). ¹³C NMR confirms carbonyl and aromatic carbons .
  • HR-MS : Exact mass should match the molecular formula (e.g., C₂₀H₁₇NO₆S: calculated [M+H]⁺ = 400.0852) .
  • IR : Look for sulfonamide (1320–1160 cm⁻¹) and ester carbonyl (1720–1700 cm⁻¹) stretches .

Q. What are the critical handling and storage considerations for this compound?

  • Methodological Answer :

  • Storage : Store in airtight containers at 0–6°C to prevent hydrolysis of the ester and sulfonamide groups .
  • Safety : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation?

  • Methodological Answer :

  • Parameter Screening : Test reaction temperatures (0°C vs. room temperature), stoichiometry (1.2–2.0 equiv. sulfonyl chloride), and bases (NaH vs. TEA). For example, NaH in DMF at 0°C may improve sulfonamide formation .
  • Catalysis : Explore Lewis acids (e.g., ZnCl₂) to activate the sulfonyl chloride.
  • Table :
ConditionYield (%)Purity (%)Reference
NaH, DMF, 0°C85>97
TEA, THF, RT72>95

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NH peaks in NMR)?

  • Methodological Answer :

  • Variable-Temperature NMR : Perform ¹H NMR at elevated temperatures (e.g., 50°C) to reduce signal broadening caused by slow NH proton exchange .
  • Deuteration Experiments : Treat the compound with D₂O to confirm NH presence (disappearance of δ 5.5–6.0 ppm peak).
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What computational strategies predict the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., FXa for anticoagulant activity) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonamide group may act as a hydrogen-bond donor .
  • MD Simulations : Simulate solvation effects in water or lipid bilayers to assess membrane permeability.

Q. How to evaluate potential biological activities (e.g., antimicrobial or anticancer)?

  • Methodological Answer :

  • In Vitro Assays :
  • Antimicrobial : Test against Gram-positive/negative bacteria (MIC via broth microdilution) .
  • Anticancer : Screen cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .
  • Target Identification : Use SPR or ITC to measure binding affinity to proteins like kinases or DNA topoisomerases .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :

  • Purity Check : Re-crystallize the compound (e.g., using EtOH/H₂O) and re-measure melting points. Impurities can depress observed values .
  • DSC Analysis : Perform differential scanning calorimetry to confirm phase transitions .

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